![molecular formula C8H8N2O3 B14284595 methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyiminomethyl group at the 2-position and a carboxylate ester group at the 3-position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate typically involves the reaction of 2-formylpyridine with hydroxylamine to form the corresponding oxime, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyiminomethyl group can yield the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and coordination complexes.
Biology: In biological research, this compound is studied for its potential as a ligand in metal-binding studies. Its ability to coordinate with metal ions makes it useful in the design of metal-based drugs and catalysts.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities. Its structural features allow for the development of molecules that can interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes.
作用機序
The mechanism of action of methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate involves its ability to form coordination complexes with metal ions. The hydroxyiminomethyl group acts as a bidentate ligand, binding to metal centers and influencing their reactivity. This property is exploited in catalysis and drug design, where the compound can modulate the activity of metal-containing enzymes or therapeutic agents.
類似化合物との比較
- Methyl 2-hydroxyiminomethylpyridine-3-carboxylate
- Methyl 2-aminomethylpyridine-3-carboxylate
- Methyl 2-nitrosomethylpyridine-3-carboxylate
Comparison: Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate is unique due to the presence of the (E)-hydroxyiminomethyl group, which imparts distinct reactivity and coordination properties. Compared to its analogs, this compound exhibits different chemical behavior in oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(11)6-3-2-4-9-7(6)5-10-12/h2-5,12H,1H3/b10-5+ |
InChIキー |
UGOAKZVZQPKRIK-BJMVGYQFSA-N |
異性体SMILES |
COC(=O)C1=C(N=CC=C1)/C=N/O |
正規SMILES |
COC(=O)C1=C(N=CC=C1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
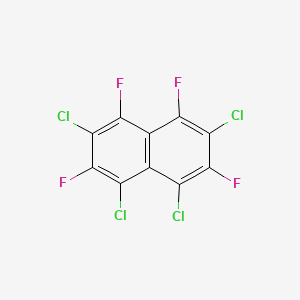
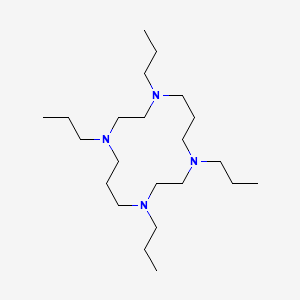
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
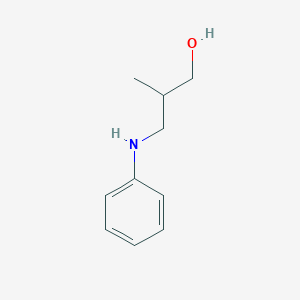

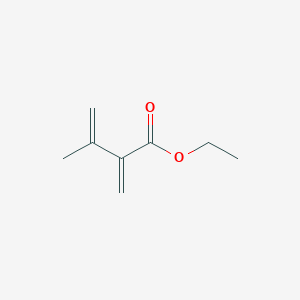
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)

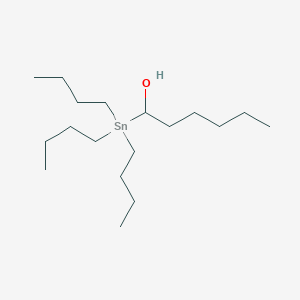
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)

